molecular formula C16H14BrN3O5 B11114682 N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B11114682
M. Wt: 408.20 g/mol
InChI Key: RXIRYZVOQYBDGI-QGMBQPNBSA-N
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Description

N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group on a phenyl ring, along with a hydrazide linkage and a methylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 2-(4-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of functional groups such as the nitro and hydroxyl groups plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C16H14BrN3O5

Molecular Weight

408.20 g/mol

IUPAC Name

N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C16H14BrN3O5/c1-10-2-4-13(5-3-10)25-9-15(21)19-18-8-11-6-12(20(23)24)7-14(17)16(11)22/h2-8,22H,9H2,1H3,(H,19,21)/b18-8+

InChI Key

RXIRYZVOQYBDGI-QGMBQPNBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O

Origin of Product

United States

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